3-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide
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Overview
Description
3-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
The synthesis of 3-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced by reacting the benzothiazole derivative with ethylsulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Benzamide Moiety: The final step involves the coupling of the ethylsulfonyl-substituted benzothiazole with a suitable benzoyl chloride derivative to form the benzamide moiety.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to improve yield and efficiency.
Chemical Reactions Analysis
3-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, where nucleophiles such as amines or alcohols can replace the amide group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurodegenerative disorders such as Alzheimer’s and Parkinson’s diseases.
Biological Research: It is used in studies related to enzyme inhibition, particularly targeting enzymes involved in metabolic pathways. This helps in understanding the biochemical mechanisms underlying various diseases.
Industrial Applications: The compound is explored for its use in the development of new materials, such as semiconductors for plastic electronics, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide involves its interaction with specific molecular targets in the body. As a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression and anxiety . The compound may also interact with other molecular pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
3-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide can be compared with other benzothiazole derivatives, such as:
2-methylbenzothiazole: Known for its use as a monoamine oxidase inhibitor with similar therapeutic applications.
6-chlorobenzo[d]thiazol-2-amine: Studied for its pesticidal properties and potential use in agriculture.
3-ethyl-2-methylbenzothiazolium iodide: Used in the synthesis of dyes and pigments due to its unique color properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-ethylsulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-3-24(21,22)14-6-4-5-12(9-14)17(20)19-13-7-8-15-16(10-13)23-11(2)18-15/h4-10H,3H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTGXDBGHCWTHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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